molecular formula C11H11N3O B2871806 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1146290-21-2

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2871806
CAS No.: 1146290-21-2
M. Wt: 201.229
InChI Key: KZDYQMUJMPFBAQ-UHFFFAOYSA-N
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Description

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include refluxing in a suitable solvent such as acetonitrile or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings provides a versatile scaffold for further functionalization and exploration in medicinal chemistry .

Properties

IUPAC Name

4-ethyl-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-9-7-10(15)14-11(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDYQMUJMPFBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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